N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C24H34N4O3 and its molecular weight is 426.561. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have synthesized various derivatives of compounds structurally related to N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide to explore their pharmacological activities. For instance, a study conducted by Hirakawa et al. (1998) focused on the synthesis and evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings. These compounds were designed to assess histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. One of the derivatives, 2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridylox]- (Z)-2-butenyl]acetamide, showed potent activity, highlighting the potential of such derivatives in developing new therapeutic agents (Hirakawa et al., 1998).
Antibacterial Potentials
The synthesis and evaluation of antibacterial activities of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were explored by Iqbal et al. (2017). These compounds demonstrated moderate inhibitory effects against various bacterial strains, suggesting their potential as frameworks for developing new antibacterial agents. This study provides an example of how structurally related compounds can be synthesized and assessed for their potential in treating bacterial infections (Iqbal et al., 2017).
Antiepileptic Activity
Kenda et al. (2004) discovered 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity, highlighting the importance of the carboxamide moiety on the pyrrolidone acetamide scaffold for affinity to a brain-specific binding site. This research underlines the potential of such compounds in the development of treatments for epilepsy and other central nervous system diseases, offering insights into how derivatives of this compound could be applied in therapeutic contexts (Kenda et al., 2004).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .
Pharmacokinetics
The ADME properties of indole derivatives can vary depending on the specific compound. Indole itself is a heterocyclic compound that is aromatic in nature, which may influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of indole derivatives can include a wide range of outcomes due to their diverse biological activities. For example, some indole derivatives have been found to have inhibitory activity against certain viruses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. Specific details would depend on the exact compound and its chemical properties .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-3-26(4-2)14-10-13-25-24(31)23(30)20-17-28(21-12-7-6-11-19(20)21)18-22(29)27-15-8-5-9-16-27/h6-7,11-12,17H,3-5,8-10,13-16,18H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOKNFOXTIMGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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